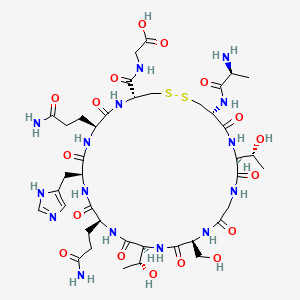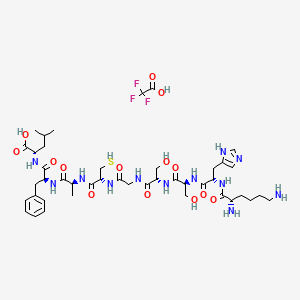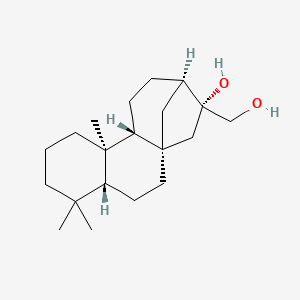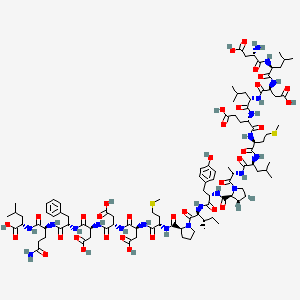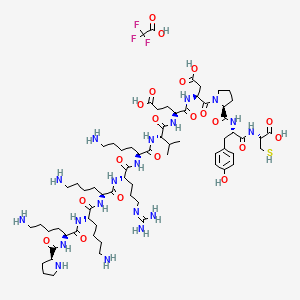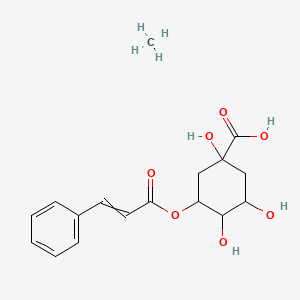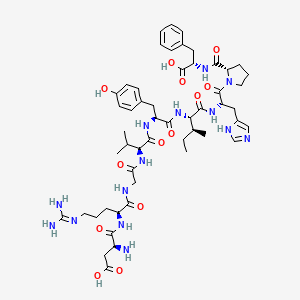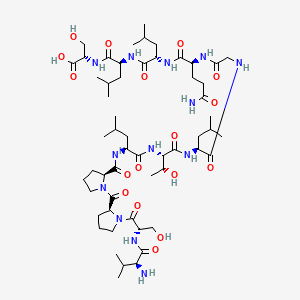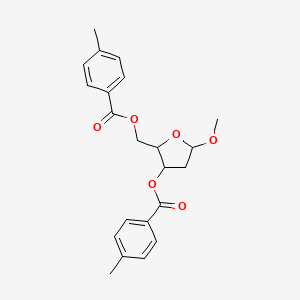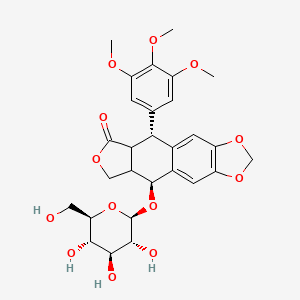
Podophyllotoxin 7-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Podophyllotoxin 7-glucoside is a naturally occurring aryltetralin lignan derived from the podophyllum plant. It is a glucoside derivative of podophyllotoxin, which has been used in traditional medicine for centuries. This compound is known for its potent biological activities, particularly its anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin 7-glucoside typically involves the glycosylation of podophyllotoxin. This process can be achieved through various methods, including chemical glycosylation and enzymatic glycosylation. Chemical glycosylation often involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a Lewis acid catalyst . Enzymatic glycosylation, on the other hand, utilizes glycosyltransferases to transfer a glucose moiety to podophyllotoxin .
Industrial Production Methods
Industrial production of this compound is still in the research and development stage. advancements in biotechnological methods, such as metabolic engineering and microbial fermentation, hold promise for large-scale production .
化学反応の分析
Types of Reactions
Podophyllotoxin 7-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted podophyllotoxin glucosides .
科学的研究の応用
作用機序
Podophyllotoxin 7-glucoside exerts its effects primarily by inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase. This inhibition disrupts the mitotic spindle formation, ultimately inducing apoptosis in cancer cells . The compound targets tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
類似化合物との比較
Similar Compounds
Podophyllotoxin: The parent compound, known for its potent anticancer activity.
Etoposide: A semisynthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semisynthetic derivative with similar applications as etoposide.
Uniqueness
Podophyllotoxin 7-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to podophyllotoxin. This modification also reduces systemic toxicity, making it a promising candidate for further drug development .
特性
分子式 |
C28H32O13 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC名 |
(5S,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14?,19-,20-,21?,22-,23+,24-,25-,28+/m1/s1 |
InChIキー |
NXVJTGLCCSFGAT-KHBXQNFESA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)
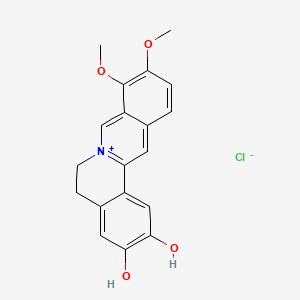
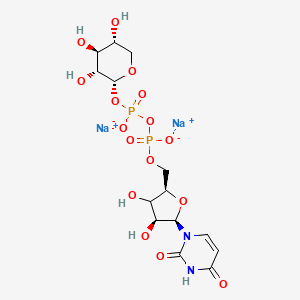
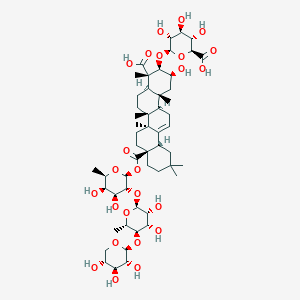
![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)
